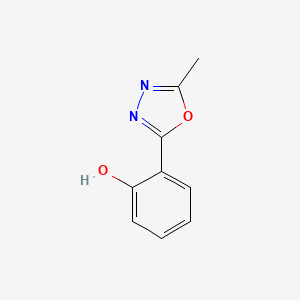
2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol
Cat. No. B8392124
M. Wt: 176.17 g/mol
InChI Key: GPRGHUPGKFOBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04353904
Procedure details


90 g (0.6 mole) of salicylic acid hydrazide and 388.8 g (2.4 moles) of triethyl orthoacetate in 500 ml of n-propanol are refluxed for 84 hours. When the mixture has cooled, the precipitate is filtered off and recrystallized from a mixture of toluene and petroleum ether. 47 g of colorless crystals (26.7% of theory) are obtained; melting point 74°-76° C.



Name
Yield
26.7%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH:10][NH2:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[C:12](OCC)(OCC)(OCC)[CH3:13]>C(O)CC>[CH3:12][C:13]1[O:9][C:1]([C:2]2[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=2[OH:4])=[N:10][N:11]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
90 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)NN
|
|
Name
|
|
|
Quantity
|
388.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(OCC)(OCC)OCC
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CC)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
When the mixture has cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from a mixture of toluene and petroleum ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NN=C(O1)C1=C(C=CC=C1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 47 g | |
| YIELD: PERCENTYIELD | 26.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 44.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
